molecular formula C11H25Br3N2 B11925615 1-(6-Bromohexyl)-4-methylpiperazine Dihydrobromide

1-(6-Bromohexyl)-4-methylpiperazine Dihydrobromide

Cat. No.: B11925615
M. Wt: 425.04 g/mol
InChI Key: SWIHTAMZXIZPFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-Bromohexyl)-4-methylpiperazine Dihydrobromide is a chemical compound that features a piperazine ring substituted with a 6-bromohexyl chain and a methyl group. This compound is often used in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Bromohexyl)-4-methylpiperazine Dihydrobromide typically involves the alkylation of 4-methylpiperazine with 6-bromohexyl bromide. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1-(6-Bromohexyl)-4-methylpiperazine Dihydrobromide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the 6-bromohexyl chain can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the piperazine ring or the alkyl chain.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 1-(6-azidohexyl)-4-methylpiperazine, while oxidation with potassium permanganate could produce 1-(6-hydroxyhexyl)-4-methylpiperazine.

Scientific Research Applications

1-(6-Bromohexyl)-4-methylpiperazine Dihydrobromide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for studying their functions and interactions.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 1-(6-Bromohexyl)-4-methylpiperazine Dihydrobromide involves its ability to interact with various molecular targets. The bromine atom in the 6-bromohexyl chain can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications that affect their activity. The piperazine ring can also interact with receptors or enzymes, modulating their functions through binding interactions.

Comparison with Similar Compounds

1-(6-Bromohexyl)-4-methylpiperazine Dihydrobromide can be compared with other similar compounds, such as:

    1-(6-Chlorohexyl)-4-methylpiperazine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.

    1-(6-Bromohexyl)piperazine: Lacks the methyl group on the piperazine ring, which can affect its binding properties and reactivity.

    1-(6-Bromohexyl)-4-ethylpiperazine: Contains an ethyl group instead of a methyl group, which can influence its chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.

Properties

Molecular Formula

C11H25Br3N2

Molecular Weight

425.04 g/mol

IUPAC Name

1-(6-bromohexyl)-4-methylpiperazine;dihydrobromide

InChI

InChI=1S/C11H23BrN2.2BrH/c1-13-8-10-14(11-9-13)7-5-3-2-4-6-12;;/h2-11H2,1H3;2*1H

InChI Key

SWIHTAMZXIZPFH-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CCCCCCBr.Br.Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.